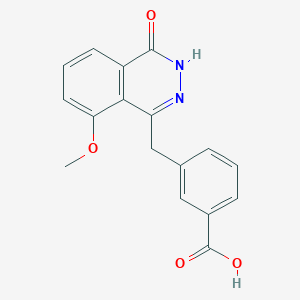

3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 3-[(8-methoxy-4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid , following IUPAC conventions. This nomenclature reflects its core phthalazinone scaffold, substituted at position 8 with a methoxy group and at position 1 with a methylene bridge connected to a benzoic acid moiety. The numbering prioritizes the phthalazinone ring, with the ketone oxygen at position 4 and the methoxy group at position 8.

The International Chemical Identifier (InChI) for this compound is:InChI=1S/C17H14N2O4/c1-23-14-7-3-6-12-15(14)13(18-19-16(12)20)9-10-4-2-5-11(8-10)17(21)22/h2-8H,9H2,1H3,(H,19,20)(H,21,22).

The InChIKey , a hashed version of the full InChI, is CDASQGSFMNQFLL-UHFFFAOYSA-N, enabling rapid database searches.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₄N₂O₄ confirms 17 carbon, 14 hydrogen, 2 nitrogen, and 4 oxygen atoms. The molecular weight, calculated as 310.30 g/mol , aligns with the sum of atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00).

Table 1: Molecular Comparison with Related Phthalazinones

The target compound’s higher molecular weight compared to its non-methoxy analog stems from the additional methoxy group (-OCH₃).

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O4 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

3-[(8-methoxy-4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C17H14N2O4/c1-23-14-7-3-6-12-15(14)13(18-19-16(12)20)9-10-4-2-5-11(8-10)17(21)22/h2-8H,9H2,1H3,(H,19,20)(H,21,22) |

InChI Key |

CDASQGSFMNQFLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=NNC2=O)CC3=CC(=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid typically involves the reaction of 8-methoxyphthalazin-1(2H)-one with a suitable benzoic acid derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Potential

3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid exhibits significant biological activity, particularly in cancer research. It is known to interact with poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA damage repair. By inhibiting PARP activity, this compound can induce cell death in cancer cells that have defective DNA repair mechanisms, similar to the action of olaparib, a well-established PARP inhibitor used in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through PARP inhibition. For instance, preliminary screenings showed significant inhibition rates against leukemia and CNS cancer cell lines .

- Molecular Modeling : Computational studies have provided insights into the binding interactions between the compound and PARP, supporting its potential as a lead compound for further drug development aimed at enhancing efficacy against resistant cancer types .

Mechanism of Action

The mechanism of action of 3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations:

- Substituent Effects: The target compound’s 8-methoxy group distinguishes it from analogs like CAS 420846-72-6 and CAS 763114-26-7, which lack methoxy substitution.

- Functional Group Diversity : Compounds like B2-B5 () replace the carboxylic acid with hydrazide groups, which may confer distinct hydrogen-bonding capabilities and solubility profiles .

- Molecular Weight Trends : The target compound (MW ~310) is lighter than piperazine-containing analogs like A22 (MW ~499), suggesting differences in pharmacokinetic behavior (e.g., absorption, distribution) .

Spectroscopic and Analytical Data

- NMR and MS : reports NMR and MS data for analogs like A22 and B2-B4. For instance, B2 (C₁₉H₁₉FN₄O₂) shows characteristic fluorobenzyl and hydrazide peaks in its ¹H NMR spectrum . The target compound’s 8-methoxy group would likely produce a distinct singlet (~δ 3.8–4.0 ppm) in its NMR profile.

- Purity and Certification : Certified Reference Materials like CAS 763114-26-7 (95%+ purity) underscore the importance of analytical validation for structural analogs .

Biological Activity

3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structure that combines a benzoic acid moiety with a phthalazinone derivative, which may contribute to its pharmacological properties.

The molecular formula for this compound is , with a molecular weight of approximately 313.31 g/mol. Its structure includes a methoxy group and an oxo group, which are critical for its biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes involved in DNA repair mechanisms. Specifically, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for repairing DNA damage. This inhibition can lead to the induction of apoptosis in cancer cells that rely on PARP for survival, suggesting its potential as an anti-cancer agent.

Anticancer Activity

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Mechanistic Studies : In vitro assays indicate that the compound triggers caspase-dependent apoptotic pathways, leading to increased cell death in cancerous tissues while sparing normal cells.

Antimicrobial Properties

Recent investigations have also explored the antimicrobial activity of this compound:

- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Synergistic Effects : When combined with traditional antibiotics, it enhances their efficacy against resistant bacterial strains.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

| Study | Findings |

|---|---|

| Study 1 : In vitro evaluation of anticancer effects | Demonstrated significant cytotoxicity in breast and lung cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Study 2 : Antimicrobial efficacy assessment | Showed inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL. |

| Study 3 : Mechanistic exploration | Confirmed PARP inhibition through biochemical assays, correlating with increased DNA damage markers in treated cells. |

Q & A

Q. What are the standard synthetic routes for 3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling reactions between phthalazinone derivatives and substituted benzoic acids. For example, nucleophilic substitution or Mitsunobu reactions are used to attach the methoxyphthalazinone moiety to the benzoic acid core. Reaction conditions (e.g., reflux in anhydrous THF or DMF) are critical for yield optimization. Intermediates are characterized via 1H/13C NMR to confirm regioselectivity. Key NMR signals include:

Q. How is the solubility profile of this compound determined, and what solvents are optimal for in vitro assays?

- Methodological Answer : Solubility is assessed via shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Polar aprotic solvents like DMSO are preferred for stock solutions due to the compound’s low aqueous solubility (<0.1 mg/mL, inferred from ). For biological assays, dilute DMSO stocks (≤1% v/v) are used to avoid cytotoxicity. Stability in solution is monitored by UV-Vis spectroscopy (λmax ~270 nm).

Advanced Research Questions

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields often arise from steric hindrance at the methylene bridge. Strategies include:

- Catalytic optimization : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with bulky phosphine ligands to enhance selectivity ().

- Temperature control : Lowering reaction temperatures (e.g., 45°C vs. 50°C) reduces side-product formation ().

- Protecting groups : Temporarily protecting the carboxylic acid with tert-butyl esters improves reactivity ().

Post-reaction purification via flash chromatography (hexane/EtOH gradients) isolates the product (Rf = 0.59–0.65, as in ).

Q. How do structural modifications to the phthalazinone core affect biological activity?

- Methodological Answer : Modifications are evaluated using kinase inhibition assays (e.g., EGFR or VEGFR2). For example:

- Methoxy position : Moving the methoxy group from C8 to C6 (as in ) reduces steric clash with ATP-binding pockets, enhancing IC50 values.

- Oxo group replacement : Substituting 4-oxo with thione groups alters hydrogen-bonding interactions, quantified via molecular docking (ΔG binding ≤ -9.2 kcal/mol).

Contradictions in activity data (e.g., higher potency but poor solubility) are resolved by balancing lipophilicity (clogP ≤3.5) and polar surface area (>80 Ų) ().

Q. How should researchers address discrepancies in toxicity profiles across cell lines?

- Methodological Answer : Discrepancies may stem from metabolic differences (e.g., CYP450 expression). Standardized protocols include:

- Cell panel diversity : Test across ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with LC50 dose-response curves.

- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis ().

- Species-specific assays : Compare rodent hepatocytes vs. human primary cells to predict in vivo translatability.

Toxicity thresholds are defined per OECD guidelines (e.g., acute oral toxicity ≤500 mg/kg, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.